4-Oxochromene-6-carbaldehyde
Overview
Description
4-Oxochromene-6-carbaldehyde is a useful research compound. Its molecular formula is C10H6O3 and its molecular weight is 174.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity : A study explored the reactions of 4-Oxo-4H-chromene-3-carbaldehyde under alkaline conditions with amidine-type compounds and hydrazine derivatives, leading to the formation of several condensation products. This research highlighted the compound's utility in synthesizing heterocycles and discussed their spectra (Petersen & Heitzer, 1976).
Transformation Studies : Another research investigated the transformations of 4-oxo-4H-chromene-3-carbaldehyde in the presence of pentacarbonyliron and HMPA, proposing a probable mechanism and analyzing the structural aspects through spectral methods and X-ray analysis (Ambartsumyan et al., 2012).
Chemical Synthesis and Reactivity : The reaction of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-4-acetic acids was studied, showcasing an interesting pathway involving aldol reaction and subsequent intramolecular lactonization (Lácová et al., 2008).
Biological Activity Assessment : A research focused on the synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones and their biological activity assessment, highlighting its potential in antimicrobial applications (El Azab et al., 2014).
Anticancer Activity : A study utilized oxo-chromene-6-carbaldehyde derivative in the synthesis of novel pyrano[3,2-b]xanthene-4,7-dione and chromen-oxazol-5(4H)-one derivatives, investigating their in-vitro antitumor activity against breast and colon human tumor cell lines (Saleh, 2012).
Antifungal Activity : Research on the synthesis of new 4-oxo-4H-chromene derivatives demonstrated their potential as antifungal agents, further validated by semi-empirical AM1-MO calculations (El-Shaaer et al., 2011).
Antibacterial Effects : Another study reported the synthesis of new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity, showcasing their high level of antibacterial efficacy (Behrami & Dobroshi, 2019).
Photochemical Synthesis and Optical Properties : The compound was also used in the photochemical synthesis of 4H-thieno[3,2-c]chromene and the study of their optical properties, suggesting its use as covert marking pigments (Ulyankin et al., 2021).
Properties
IUPAC Name |
4-oxochromene-6-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVMCHPSMCYXCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=O)C=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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